4-bromo-2-chloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
4-bromo-2-chloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with a unique structure that includes bromine, chlorine, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, including halogenation, imine formation, and cyclization reactions. The process often begins with the halogenation of phenol derivatives, followed by the formation of the benzoxazole ring through cyclization reactions. The final step involves the formation of the imine linkage under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The presence of halogen atoms makes this compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-bromo-2-chloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-chloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol shares similarities with other halogenated phenols and benzoxazole derivatives.
- Compounds such as 4-bromo-2-chloro-6-nitrophenol and 2-bromo-4-methylphenol have similar structural features .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H14BrClN2O3 |
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Molecular Weight |
457.7 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-[[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C21H14BrClN2O3/c1-27-16-4-2-3-12(8-16)21-25-18-10-15(5-6-19(18)28-21)24-11-13-7-14(22)9-17(23)20(13)26/h2-11,26H,1H3 |
InChI Key |
BZKUZXMQWBDQKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O |
Origin of Product |
United States |
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